molecular formula C8H11N3O4S B1200757 Lamivudine sulfoxide

Lamivudine sulfoxide

Cat. No. B1200757
M. Wt: 245.26 g/mol
InChI Key: LJMQAXFNQNADRZ-FYZWQCAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamivudine sulfoxide belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. Lamivudine sulfoxide is soluble (in water) and a very weakly acidic compound (based on its pKa). Lamivudine sulfoxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, lamivudine sulfoxide is primarily located in the cytoplasm. Lamivudine sulfoxide can be biosynthesized from lamivudine;  which is catalyzed by the enzyme sulfotransferase 1A1. In humans, lamivudine sulfoxide is involved in the lamivudine metabolism pathway.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetics of Lamivudine: Lamivudine undergoes transformation to form lamivudine 5′-triphosphate, its active anabolite, which inhibits HIV-1 and HBV replication. It is absorbed rapidly with a bioavailability of 82% in adults. The drug is distributed across body fluids and can cross the placenta, and about 5% of lamivudine is metabolized to lamivudine sulfoxide, a pharmacologically inactive metabolite (Johnson et al., 1999).

Environmental Persistence and Treatment

  • Transformation in Wastewater Treatment: Lamivudine and other antiviral drugs transform during biological wastewater treatment. A key biotransformation reaction observed for lamivudine is the oxidation of thioether moieties to sulfoxides. This process impacts the environmental persistence of lamivudine sulfoxide and other transformation products in the water cycle (Funke et al., 2016).

Antiviral Efficacy and Therapy

  • Efficacy in Chronic Hepatitis B Treatment

    Lamivudine is used in treating chronic hepatitis B, showing substantial histologic improvement in many patients. This use is significant in understanding the broader applications of lamivudine, including its metabolites like lamivudine sulfoxide (Lai et al., 1998).

  • Lamivudine in AIDS Treatment

    Lamivudine, due to its low side effects and efficacy, is a cornerstone in antiretroviral therapy programs. This highlights its importance in treating critical diseases like AIDS and hepatitis B, which indirectly relates to the study and application of lamivudine sulfoxide (Vasconcelos et al., 2008).

Analytical Methods and Detection

  • Genotoxic Alkyl Sulfonates Detection

    Methods for determining genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine showcase the analytical techniques used to detect and analyze lamivudine and its derivatives like lamivudine sulfoxide (Raman et al., 2012).

  • Electrochemical Degradation Study

    The study on electrochemical degradation of lamivudine using a specific anode type demonstrates the degradation kinetics and environmental impact of lamivudine and its metabolites, including lamivudine sulfoxide (Wang et al., 2019).

properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1

InChI Key

LJMQAXFNQNADRZ-FYZWQCAOSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](S1=O)CO)N2C=CC(=NC2=O)N

SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

synonyms

GI 138870X
GI-138870X
lamivudine sulfoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine sulfoxide
Reactant of Route 2
Lamivudine sulfoxide
Reactant of Route 3
Lamivudine sulfoxide
Reactant of Route 4
Lamivudine sulfoxide
Reactant of Route 5
Lamivudine sulfoxide
Reactant of Route 6
Lamivudine sulfoxide

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